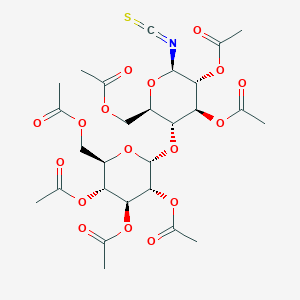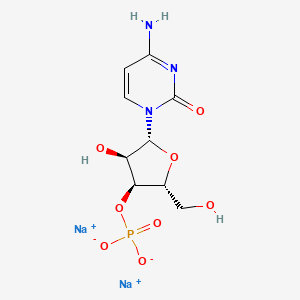
Ethyl 2-bromo-4-propylthiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-propylthiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. It is a synthetic organic compound that has been extensively studied due to its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-propylthiazole-5-carboxylate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in biological molecules. It may also act as a metal chelator, binding to metal ions and preventing their interaction with biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have potential antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-bromo-4-propylthiazole-5-carboxylate in lab experiments is its ease of synthesis. It can be synthesized in good yield and purity using simple reaction conditions. However, its potential toxicity and lack of well-understood mechanism of action may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 2-bromo-4-propylthiazole-5-carboxylate. One direction is the study of its potential use as a ligand in coordination chemistry. Another direction is the study of its potential use as a corrosion inhibitor. Additionally, further studies are needed to understand its mechanism of action and its potential use as an antibacterial, antifungal, and anticancer agent.
In conclusion, this compound is a synthetic organic compound that has potential applications in various scientific research fields. Its ease of synthesis and potential biological activities make it a promising starting material for the synthesis of other thiazole derivatives. However, further studies are needed to understand its mechanism of action and its potential use as an antibacterial, antifungal, and anticancer agent.
Scientific Research Applications
Ethyl 2-bromo-4-propylthiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of other thiazole derivatives with potential biological activities. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
IUPAC Name |
ethyl 2-bromo-4-propyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLTHLRDKSLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















